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Compound of Interest

Compound Name: (-)-Sedamine

Cat. No.: B1199426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectral data for the piperidine alkaloid (-)-sedamine. The information herein is critical for the

identification, characterization, and quality control of (-)-sedamine in research and drug

development settings. The provided experimental protocols offer a blueprint for the synthesis

and subsequent NMR analysis of this compound.

Chemical Structure of (-)-Sedamine
Caption: Chemical structure of (-)-Sedamine.

¹H NMR Spectral Data
The ¹H NMR spectrum of (-)-sedamine was recorded on a 400 MHz spectrometer in

deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 2.85 m

H-3, H-4, H-5 1.25-1.82 m

H-6 2.55 m

H-7a 2.12 ddd 14.4, 10.5, 9.6

H-7b 1.25-1.82 m

H-8 4.89 dd 10.8, 2.7

H-10, H-11, H-12, H-

13, H-14
7.20-7.42 m

N-CH₃ 2.49 s

OH 1.25-1.82 m

¹³C NMR Spectral Data
The ¹³C NMR spectrum of (-)-sedamine was recorded at 100 MHz in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).
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Carbon Assignment Chemical Shift (δ) ppm

C-2 51.4

C-3 22.6

C-4 26.0

C-5 20.7

C-6 61.1

C-7 40.0

C-8 74.9

C-9 145.7

C-10, C-14 125.6

C-11, C-13 128.3

C-12 127.1

N-CH₃ 40.2

Experimental Protocols
Synthesis of (-)-Sedamine[1]
The following protocol is adapted from the synthesis of (-)-sedamine from (-)-lobeline.

Protection of Hydroxyl Group Fragmentation Deprotection Purification

(-)-Lobeline React with TBDMSCl, imidazole in DMF TBDMS-protected Lobeline Treat with methyl chloroformate in CH2Cl2 Key intermediate Treat with HCl in EtOH (-)-Sedamine Column chromatography Pure (-)-Sedamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of (-)-Sedamine.
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Materials:

(-)-Lobeline

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole

N,N-Dimethylformamide (DMF)

Methyl chloroformate

Dichloromethane (CH₂Cl₂)

Ethanol (EtOH)

Hydrochloric acid (HCl)

Saturated aqueous potassium carbonate (K₂CO₃) solution

Chloroform (CHCl₃)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for column chromatography (e.g., CHCl₃/MeOH/NH₄OH 10:1:0.2)

Procedure:

Protection of the hydroxyl group: To a solution of (-)-lobeline in DMF, add imidazole and

TBDMSCl. Stir the reaction mixture at room temperature until the reaction is complete

(monitored by TLC).

Fragmentation: The TBDMS-protected lobeline is dissolved in CH₂Cl₂ and treated with

methyl chloroformate. The reaction progress is monitored by TLC.

Deprotection: The resulting intermediate is dissolved in EtOH, and concentrated HCl is

added. The mixture is heated to 55-60 °C for 3 hours.
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Work-up: After cooling, the reaction mixture is basified with a saturated aqueous K₂CO₃

solution and extracted with CHCl₃. The combined organic layers are dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford

pure (-)-sedamine.[1]

NMR Sample Preparation Protocol
Materials:

(-)-Sedamine (5-10 mg)

Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Weigh 5-10 mg of purified (-)-sedamine directly into a clean, dry 5 mm NMR tube.

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a clean pipette.

Securely cap the NMR tube and gently vortex the sample until the solid is completely

dissolved.

Visually inspect the solution to ensure it is clear and free of any particulate matter.

Carefully place the NMR tube into the spinner turbine and insert it into the NMR

spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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